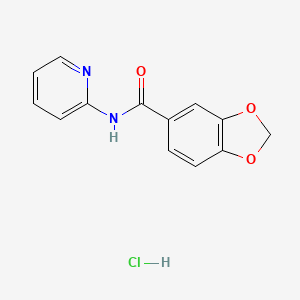
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, also known as PBD-150, is a chemical compound that has been studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation, DNA repair, and apoptosis.
Mécanisme D'action
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which in turn disrupts the cellular processes that rely on CK2 activity.
Biochemical and Physiological Effects:
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2 activity, N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride in lab experiments is its potency and selectivity for CK2. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation of using N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride. One area of interest is the development of new cancer therapies based on the inhibition of CK2 activity. Another area of interest is the study of CK2's role in other cellular processes, such as DNA repair and protein synthesis. Additionally, further research may be needed to fully understand the potential toxic effects of N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride and how these can be mitigated in future studies.
Méthodes De Synthèse
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound has been described in detail in several scientific publications, and involves the use of specialized laboratory equipment and techniques.
Applications De Recherche Scientifique
N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of particular interest is cancer research, as CK2 has been shown to be overexpressed in many types of cancer cells. N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3.ClH/c16-13(15-12-3-1-2-6-14-12)9-4-5-10-11(7-9)18-8-17-10;/h1-7H,8H2,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLMQFWBVPFFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)